molecular formula C9H16O4 B12533987 tert-Butyl 4-hydroxybut-2-en-1-yl carbonate CAS No. 652150-15-7

tert-Butyl 4-hydroxybut-2-en-1-yl carbonate

Cat. No.: B12533987
CAS No.: 652150-15-7
M. Wt: 188.22 g/mol
InChI Key: UXBVOTFGACBRBK-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxybut-2-en-1-yl carbonate is a synthetic organic compound characterized by a carbonate ester group linked to a hydroxybutenyl chain and a tert-butyl moiety. This structure confers unique reactivity, particularly in polymerization and pharmaceutical intermediate synthesis.

Properties

CAS No.

652150-15-7

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

tert-butyl 4-hydroxybut-2-enyl carbonate

InChI

InChI=1S/C9H16O4/c1-9(2,3)13-8(11)12-7-5-4-6-10/h4-5,10H,6-7H2,1-3H3

InChI Key

UXBVOTFGACBRBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OCC=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-hydroxybut-2-en-1-yl carbonate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with 4-hydroxybut-2-en-1-ol in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydroxybut-2-en-1-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl 4-hydroxybut-2-en-1-yl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxybut-2-en-1-yl carbonate involves its reactivity with various nucleophiles and electrophiles. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products. Molecular targets and pathways involved in its reactions include enzyme-catalyzed processes and chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

The compound shares structural similarities with other tert-butyl-containing esters and alcohols. Key comparisons include:

Compound Key Functional Groups Reactivity/Applications References
tert-Butyl 4-hydroxybut-2-en-1-yl carbonate Carbonate ester, hydroxybutenyl Polymerization initiator, intermediate in drug synthesis (e.g., prodrugs)
2(3)-tert-Butyl-4-hydroxyanisole (BHA) Phenolic ether, tert-butyl Antioxidant, inducer of glutathione S-transferases and epoxide hydratases
Ethoxyquin Quinoline derivative Antioxidant, glutathione S-transferase inducer
Zygocaperoside (from Z. fabago) Triterpenoid glycoside Bioactive natural product with anti-inflammatory properties

Key Findings :

  • Enzymatic Induction: BHA and ethoxyquin are potent inducers of hepatic glutathione S-transferases (GSTs), enhancing detoxification of electrophilic carcinogens . tert-Butyl 4-hydroxybut-2-en-1-yl carbonate lacks direct evidence of GST induction but shares the tert-butyl group, which may influence metabolic stability.
  • Synthetic Utility : The carbonate’s unsaturated butenyl chain enables conjugation reactions, distinguishing it from saturated analogs like tert-butyl alcohol derivatives .
Metabolic and Toxicological Profiles
  • BHA : Elevates liver GST activity (5- to 10-fold in mice) and epoxide hydratase (11-fold in mice), mitigating mutagenicity of benzo(a)pyrene metabolites .
  • This compound: Limited toxicological data; structural analogs suggest low acute toxicity but possible bioaccumulation due to esterase resistance .
Industrial and Environmental Impact
  • TRI Data : tert-Butyl derivatives (e.g., manganese, zinc compounds) are regulated under the Toxics Release Inventory (TRI), with revisions highlighting strict reporting requirements for industrial discharges .
  • Environmental Persistence : The carbonate’s ester linkage may degrade faster than ether-linked BHA, reducing ecological persistence .

Biological Activity

tert-Butyl 4-hydroxybut-2-en-1-yl carbonate, known by its CAS number 652150-15-7, is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Molecular Formula : C8H14O3
Molecular Weight : 158.19 g/mol
IUPAC Name : this compound
Structure : The compound features a tert-butyl group attached to a hydroxybutenyl moiety, which is further esterified with a carbonate group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxy and carbonate functionalities allows for potential hydrogen bonding and reactivity with nucleophiles, which may lead to modulation of enzymatic activities or receptor signaling pathways.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antioxidant Activity : The compound has shown promise in reducing oxidative stress in cellular models, potentially through the scavenging of free radicals and inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Studies indicate that this compound may provide protective effects against neurodegenerative conditions by reducing apoptosis in neuronal cells exposed to toxic agents such as amyloid-beta (Aβ) peptides .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Study

A study conducted on astrocytes demonstrated that this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and free radicals when exposed to Aβ 1-42, indicating its potential use in treating Alzheimer's disease .

Antimicrobial Activity

In vitro assays revealed that the compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing new antimicrobial therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
NeuroprotectiveProtects against Aβ-induced apoptosis
AntimicrobialInhibits growth of S. aureus and E. coli
PropertyValue
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
IUPAC NameThis compound

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